molecular formula C17H21N3O2S B6459201 2-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]quinoline CAS No. 2549045-06-7

2-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]quinoline

Cat. No.: B6459201
CAS No.: 2549045-06-7
M. Wt: 331.4 g/mol
InChI Key: YKZATJLORLYHHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]quinoline is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of new therapeutic agents . The compound features a quinoline core structure, which is fused with a diazepane ring and a cyclopropanesulfonyl group, making it a unique and potentially valuable molecule for various applications.

Preparation Methods

The synthesis of 2-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]quinoline can be achieved through several synthetic routes. One common method involves the reaction of quinoline derivatives with diazepane and cyclopropanesulfonyl chloride under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity.

Chemical Reactions Analysis

2-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]quinoline undergoes various chemical reactions, including:

Scientific Research Applications

2-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]quinoline involves its interaction with specific molecular targets. The quinoline core can intercalate into DNA, disrupting the replication process and leading to cell death. The diazepane ring may interact with enzymes or receptors, inhibiting their activity and affecting cellular pathways. The cyclopropanesulfonyl group can enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

2-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]quinoline can be compared with other quinoline derivatives, such as:

Properties

IUPAC Name

2-(4-cyclopropylsulfonyl-1,4-diazepan-1-yl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2S/c21-23(22,15-7-8-15)20-11-3-10-19(12-13-20)17-9-6-14-4-1-2-5-16(14)18-17/h1-2,4-6,9,15H,3,7-8,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKZATJLORLYHHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)S(=O)(=O)C2CC2)C3=NC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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